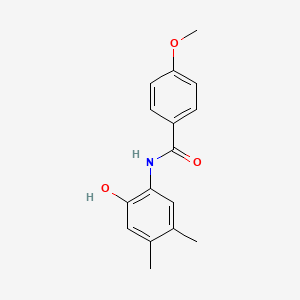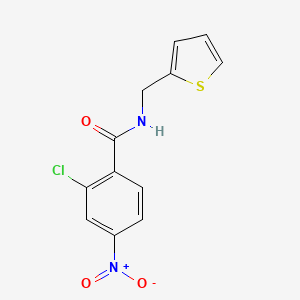
4-(1-naphthylmethyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-naphthylmethyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is a compound that has gained significant attention in scientific research due to its various potential applications in the field of medicine. This compound is commonly referred to as NTB, and it is a piperazine derivative that has been synthesized and studied extensively in recent years.
Mécanisme D'action
The mechanism of action of NTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. Specifically, NTB has been shown to inhibit the activity of the protein kinase Akt, which is a key regulator of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, NTB has also been shown to have other biochemical and physiological effects. For example, studies have shown that NTB can inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. NTB has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NTB for lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of NTB is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research on NTB. One promising area of research is the development of new derivatives of NTB that have even greater anti-cancer activity. Another area of research is the investigation of the potential use of NTB as an antimicrobial agent. Finally, further research is needed to fully understand the mechanism of action of NTB and to identify potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of NTB involves the reaction of 1-naphthylmethylamine and 2,3,4-trimethoxybenzaldehyde in the presence of piperazine. The reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
NTB has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of NTB is its use as an anti-cancer agent. Studies have shown that NTB has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-29-23-12-11-20(24(30-2)25(23)31-3)17-26-28-15-13-27(14-16-28)18-21-9-6-8-19-7-4-5-10-22(19)21/h4-12,17H,13-16,18H2,1-3H3/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANJMNUMKNXKX-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(2,3,4-trimethoxybenzylidene)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5788819.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)
![N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)
![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)

